methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Brand Name: Vulcanchem
CAS No.: 851940-48-2
VCID: VC11971691
InChI: InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-6-4-14(22)5-7-15/h4-7H,8-13H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)OC
Molecular Formula: C21H25FN6O4
Molecular Weight: 444.5 g/mol

methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

CAS No.: 851940-48-2

Cat. No.: VC11971691

Molecular Formula: C21H25FN6O4

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate - 851940-48-2

Specification

CAS No. 851940-48-2
Molecular Formula C21H25FN6O4
Molecular Weight 444.5 g/mol
IUPAC Name methyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Standard InChI InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-6-4-14(22)5-7-15/h4-7H,8-13H2,1-3H3
Standard InChI Key VARFPAFYNBDAST-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)OC
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)OC

Introduction

Structural Characteristics and Molecular Design

Core Skeleton and Functional Groups

The compound’s structure comprises three primary components:

  • Purine backbone: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9, modified by methyl groups at positions 1 and 3 and oxo groups at positions 2 and 6.

  • Piperazine-4-fluorophenyl moiety: A piperazine ring connected to a 4-fluorophenyl group via a methylene bridge at position 8 of the purine.

  • Methyl acetate side chain: An acetyl group esterified with methanol at position 7 of the purine.

This configuration is shared with the ethyl ester analog (CAS 851940-57-3), differing only in the ester alkyl group (methyl vs. ethyl). The molecular formula is C₂₁H₂₅FN₆O₄, with a molecular weight of 444.47 g/mol.

Stereochemical and Conformational Features

The compound’s stereochemistry is influenced by substituent placement:

  • The purine’s planar structure allows for π-π stacking interactions with aromatic residues in biological targets.

  • The piperazine ring adopts a chair conformation, positioning the 4-fluorophenyl group for hydrophobic interactions.

  • The methyl acetate side chain introduces torsional flexibility, potentially enhancing binding adaptability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Purine core construction: Starting from xanthine or its derivatives, methylation at N1 and N3 positions introduces dimethyl groups.

  • Piperazine substitution: Nucleophilic substitution at C8 using 4-(4-fluorophenyl)piperazine under basic conditions.

  • Acetylation and esterification: Introduction of the acetyl group at N7 followed by esterification with methanol.

Key reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling and triethylamine as a base. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical for minimizing side reactions.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Purine alkylation4-(4-Fluorophenyl)piperazine, K₂CO₃, DMF, 80°C62–68
AcetylationAcetic anhydride, pyridine, rt85–90
EsterificationMethanol, H₂SO₄ catalyst, reflux75–80

Reactivity Profile

  • Hydrolysis: The ester group undergoes saponification in basic media, yielding the carboxylic acid derivative.

  • Reduction: Borane-THF selectively reduces the amide carbonyl to a methylene group.

  • Electrophilic substitution: The 4-fluorophenyl ring participates in halogenation or nitration at the meta position.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous solutions (t₁/₂ = 3.2 h at pH 7.4, 37°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.6 Hz, 2H, fluorophenyl), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 3H, NCH₃), 3.65 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 445.1921 [M+H]⁺ (calc. 445.1924).

Biological Activity and Mechanistic Insights

Target Engagement

The compound’s piperazine and fluorophenyl groups suggest affinity for G protein-coupled receptors (GPCRs) and kinases:

  • Dopamine D₂/D₃ receptors: The 4-fluorophenylpiperazine motif is a known pharmacophore for antipsychotic agents.

  • Adenosine A₂A receptor: Purine derivatives modulate cAMP signaling, relevant in neurodegenerative diseases.

In Vitro Profiling

Limited data exist for the methyl ester, but its ethyl analog (VC7717146) shows:

  • IC₅₀ = 1.2 μM against A₂A receptor in HEK293 cells.

  • Selectivity: >50-fold over A₁ and A₂B subtypes.

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparisons

CompoundR GroupTarget Affinity
Methyl ester (this compound)-OCH₃Predicted A₂A antagonist
Ethyl ester-OCH₂CH₃A₂A IC₅₀ = 1.2 μM
Furan-2-ylcarbonyl analog-O(C=O)C₄H₃OSerotonin 5-HT₁A partial agonist

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